molecular formula C11H13ClN2O B11883979 1-Butyl-5-chloro-1H-indazol-3-ol CAS No. 1016-20-2

1-Butyl-5-chloro-1H-indazol-3-ol

Cat. No.: B11883979
CAS No.: 1016-20-2
M. Wt: 224.68 g/mol
InChI Key: GDKTYERFWWLIAA-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-chloro-1H-indazol-3-ol can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-chloro-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of indazole oxides.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-Butyl-5-chloro-1H-indazol-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Butyl-5-chloro-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

    1-Butyl-1H-indazole: Lacks the chloro group, resulting in different chemical properties and biological activities.

    5-Chloro-1H-indazole: Lacks the butyl group, affecting its solubility and reactivity.

    1-Butyl-5-chloro-2H-indazole: A tautomeric form with different stability and reactivity.

Properties

CAS No.

1016-20-2

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-butyl-5-chloro-2H-indazol-3-one

InChI

InChI=1S/C11H13ClN2O/c1-2-3-6-14-10-5-4-8(12)7-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15)

InChI Key

GDKTYERFWWLIAA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Cl)C(=O)N1

Origin of Product

United States

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